2-(Nonan-2-yl)quinoline-3,4-diol
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Overview
Description
2-(Nonan-2-yl)quinoline-3,4-diol is an organic compound with the molecular formula C18H25NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nonan-2-yl)quinoline-3,4-diol typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Nonan-2-yl)quinoline-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-3,4-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(Nonan-2-yl)quinoline-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Nonan-2-yl)quinoline-3,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-(Nonan-2-yl)quinoline-3,4-diol, known for its broad range of biological activities.
Quinolone: A related compound with significant antibacterial properties.
Isoquinoline: Another heterocyclic compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H25NO2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-hydroxy-2-nonan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-3-4-5-6-7-10-13(2)16-18(21)17(20)14-11-8-9-12-15(14)19-16/h8-9,11-13,21H,3-7,10H2,1-2H3,(H,19,20) |
InChI Key |
YMCVPONPIIZCGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C1=C(C(=O)C2=CC=CC=C2N1)O |
Origin of Product |
United States |
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